molecular formula C22H30N4O2S B2859994 2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide CAS No. 898434-53-2

2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide

Cat. No. B2859994
CAS RN: 898434-53-2
M. Wt: 414.57
InChI Key: RQRMBCLTGKJDEA-UHFFFAOYSA-N
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Description

2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H30N4O2S and its molecular weight is 414.57. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Derivatives and Structural Analysis

Research on heterocyclic derivatives similar to the compound has led to the development of various analogs with potential biological activities. For example, the study by Banfield et al. (1987) discusses the formation and X-ray structure determination of related heterocyclic compounds, providing insights into their structural and electronic properties which are crucial for understanding their reactivity and potential applications in medicinal chemistry Banfield, Fallon, & Gatehouse, 1987.

Sensing and Detection Applications

The development of fluorescent probes based on similar structures for the sensitive detection of carbonyl compounds in environmental samples indicates the utility of these compounds in analytical chemistry and environmental monitoring. Houdier et al. (2000) describe the use of a related molecular probe for trace measurement of aldehydes and ketones in water samples, showcasing the application of such compounds in environmental analysis Houdier, Perrier, Defrancq, & Legrand, 2000.

Antifolate Inhibitors and Antitumor Activity

Gangjee et al. (1996) synthesized novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase, highlighting the therapeutic potential of such compounds in cancer treatment. This study underscores the relevance of these compounds in the development of new antitumor and antibacterial agents Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996.

Crystallographic Insights

The crystal structures of related compounds have been determined, providing valuable information on their molecular conformations and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications in material science and drug design Subasri et al., 2017.

Antimicrobial and Antitubercular Activities

Chandrashekaraiah et al. (2014) explored the synthesis of pyrimidine-azetidinone analogs and their antimicrobial and antitubercular activities, indicating the potential use of such compounds in addressing microbial resistance and developing new therapeutic agents Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014.

properties

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2S/c1-15-9-10-16(2)18(13-15)23-20(27)14-29-21-17-7-5-8-19(17)26(22(28)24-21)12-6-11-25(3)4/h9-10,13H,5-8,11-12,14H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRMBCLTGKJDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide

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